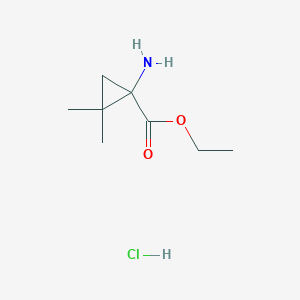

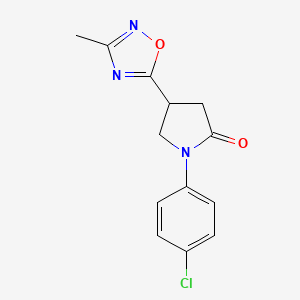

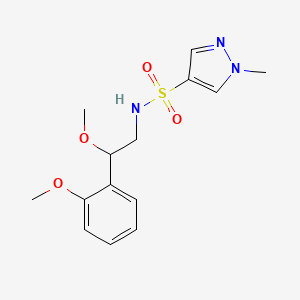

![molecular formula C21H19N3O2 B2568937 2-isopropyl-10-méthyl-3-phénylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883958-40-5](/img/structure/B2568937.png)

2-isopropyl-10-méthyl-3-phénylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a chemical compound that belongs to the class of quinoline and pyrimidoquinoline derivatives . It has been synthesized and characterized by analytical and spectrometrical methods .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The key starting materials necessary for this study were previously prepared . A general approach to synthesize the designed compounds is outlined in the referenced papers .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimido[4,5-b]quinoline nucleus . The introduction of a thioureido group at position 4 of the nucleus produced a compound with broad-spectrum antitumor activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions were carried out using a variety of reagents and conditions .Applications De Recherche Scientifique

- Le composé 8d de cette série a montré une activité antitumorale in vitro significative contre les lignées cellulaires de carcinome mammaire humain (MCF-7), avec une valeur de CI50 de 3,62 μM .

- Bien que non spécifiquement étudié pour ce composé, des dérivés apparentés de la quinoline et de la pyrimidoquinoline ont montré une activité antimicrobienne .

- Bien que non directement testés, certains dérivés de la pyrimidoquinoline ont démontré une activité antimalarique .

Activité Antitumorale

Propriétés Antimicrobiennes

Potentiel Antimalarique

Effets Analgésiques

Activité Anti-inflammatoire

En résumé, 2-isopropyl-10-méthyl-3-phénylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione est prometteur dans divers domaines, de la recherche sur le cancer aux études antimicrobiennes. Des investigations supplémentaires sont nécessaires pour libérer son plein potentiel. Si vous souhaitez des informations plus détaillées sur une application spécifique, n'hésitez pas à demander .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that similar compounds have shown antitumor activity , suggesting that its targets could be related to cell proliferation pathways.

Mode of Action

It’s known that similar compounds have shown dna-binding affinity , which suggests that this compound may interact with DNA or associated proteins to exert its effects.

Biochemical Pathways

Given its potential antitumor activity , it might affect pathways related to cell cycle regulation, apoptosis, or DNA repair.

Result of Action

Similar compounds have shown antitumor activity , suggesting that this compound may inhibit cell proliferation or induce cell death in tumor cells.

Propriétés

IUPAC Name |

10-methyl-3-phenyl-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-13(2)19-22-20-17(21(26)24(19)14-9-5-4-6-10-14)18(25)15-11-7-8-12-16(15)23(20)3/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTVCXKJEWUISC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

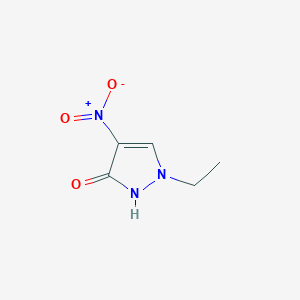

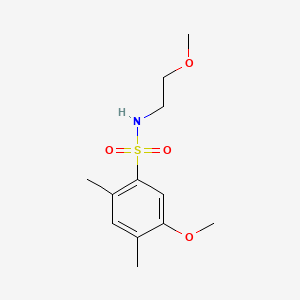

![Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2568859.png)

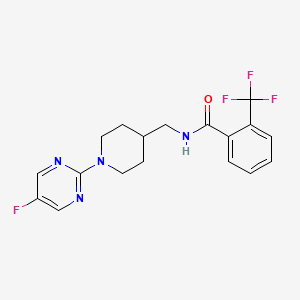

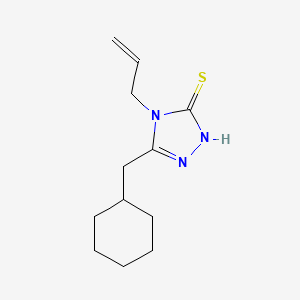

![8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2568862.png)

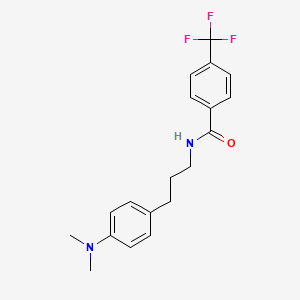

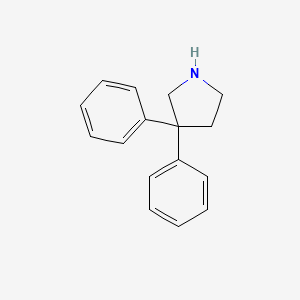

![dimethyl 2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2568864.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2568868.png)